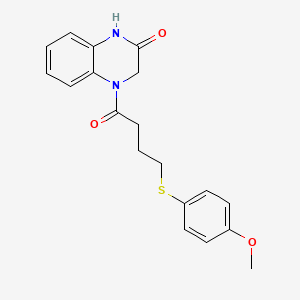

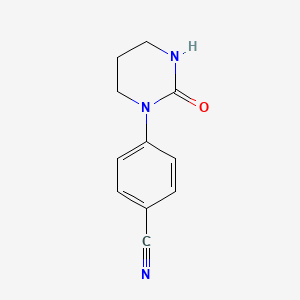

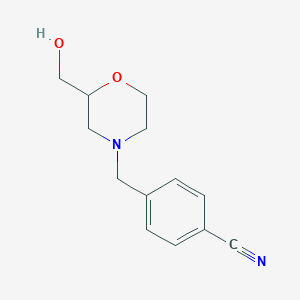

4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have properties that may be useful in a variety of research applications, including in the fields of biochemistry and physiology. In We will also discuss future directions for research on this compound.

Scientific Research Applications

Antioxidant Analysis in Food

The analysis of phenolic antioxidants, such as Propyl gallate and Butylated Hydroxyanisole (BHA), in food products is a critical application. Techniques like reversed-phase HPLC with photodiode array detection have been developed for quantifying these compounds in dry foods. Such methodologies are essential for ensuring food safety and compliance with local legislations regarding antioxidant use in food products (Perrin & Meyer, 2002).

Synthetic Antioxidants in Edible Oils

The determination of synthetic antioxidants, including BHA and BHT, in edible vegetable oils represents another significant application. GC–MS methods have been developed for the simultaneous determination of these antioxidants, showcasing the importance of such analyses in ensuring the quality and safety of food oils (Guo et al., 2006).

Antimicrobial and Antifolate Properties

Research into the antimicrobial activity of N-substituted-β-amino acid derivatives, containing quinoxaline moieties, has demonstrated significant activity against various microorganisms. Such studies highlight the potential for developing new antimicrobial agents (Mickevičienė et al., 2015).

Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

The compound S 19812 is a notable example of a new class of pharmaceuticals that inhibits both cyclooxygenase and lipoxygenase pathways, demonstrating significant potential in the treatment of pain and inflammation. Such dual inhibitors offer a promising avenue for the development of new anti-inflammatory drugs (Tordjman et al., 2003).

Cytotoxicity and Anticancer Properties

The design and synthesis of acyl derivatives of quinone-based systems have shown potent cytotoxic activities against various cancer cell lines. These findings underscore the potential of such compounds in cancer therapy, highlighting the critical role of chemical synthesis in the development of new anticancer agents (Gomez-Monterrey et al., 2011).

properties

IUPAC Name |

4-[4-(4-methoxyphenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-24-14-8-10-15(11-9-14)25-12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNTXZIIMBPPKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

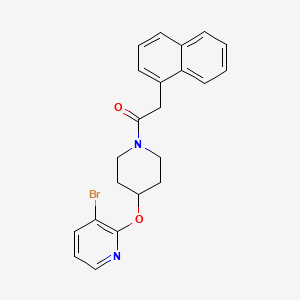

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2418902.png)

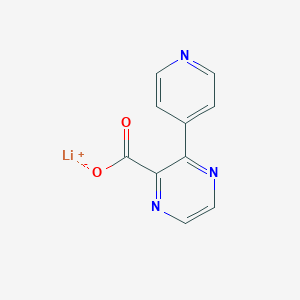

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2418918.png)

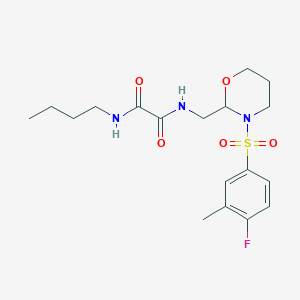

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)

![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)